molecular formula C20H24N2O2S2 B2762947 N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892983-21-0

N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2762947
CAS No.: 892983-21-0
M. Wt: 388.54
InChI Key: NFQIPPJBZNKEKS-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives have been synthesized through various synthetic pathways . Symmetrical derivatives have been obtained from dibromothieno or by trans-etherification of dimethoxythieno while unsymmetrical derivatives have been easily prepared .


Molecular Structure Analysis

The molecular structure of this compound likely involves a thiophene ring, which is a five-membered ring with one sulfur atom . The other components of the molecule would be attached to this ring in various configurations.


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . Certain reactions can produce trisubstituted thiophenes and thienyl disulfides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene possess significant antimicrobial activities. For instance, a study on the synthesis and antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showed these compounds exhibited notable activities against a range of bacterial and fungal strains, highlighting their potential in addressing infectious diseases (Babu, Pitchumani, & Ramesh, 2012).

Anti-inflammatory and Analgesic Applications

Compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have been synthesized and found to possess anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and potential as therapeutic agents for inflammatory diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities

The synthesis and evaluation of antitumor activities of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound , demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some derivatives showing curative activity against L-1210 and P388 leukemia. This suggests potential applications in cancer treatment (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antiallergic Activities

Some acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, through their synthesis and testing, revealed potential antiallergic activities comparable to that shown by disodium cromoglycate (DSCG) when tested via the intraperitoneal route. This opens avenues for developing new antiallergic medications (Wade, Toso, Matson, & Stelzer, 1983).

Synthesis and Characterization

The compound and its derivatives have been extensively studied for their synthesis and characterization, providing a foundation for further research into their potential applications. For example, studies have detailed the synthesis routes, characterization, and potential biological evaluations, offering insights into the compound's versatility in scientific research (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not known, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives have been the subject of much research due to their potential applications in various fields . Future research may focus on developing new synthesis methods, exploring their properties, and investigating their potential applications.

Properties

IUPAC Name

N,6-dimethyl-2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-13-8-9-15-16(12-13)26-20(18(15)19(24)21-2)22-17(23)10-11-25-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIPPJBZNKEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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